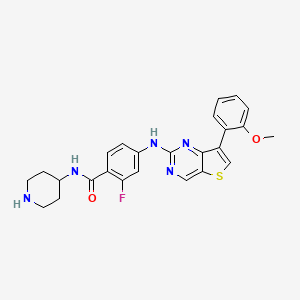
PROTAC Axl Degrader 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC Axl Degrader 2 is a potent and selective degrader of the Axl receptor tyrosine kinase. This compound is part of the PROTAC (Proteolysis Targeting Chimera) family, which is designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. This compound has shown significant anti-proliferative and anti-migratory activities in vitro, making it a promising candidate for cancer research and therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Axl Degrader 2 involves multiple steps, including the preparation of the ligand for the Axl receptor, the linker, and the ligand for the E3 ubiquitin ligase. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing PROTACs typically involve:
Ligand Synthesis: The ligand for the Axl receptor is synthesized using standard organic synthesis techniques, including condensation reactions, nucleophilic substitutions, and coupling reactions.
Linker Attachment: The linker, which connects the Axl ligand to the E3 ligase ligand, is attached using amide bond formation or click chemistry.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately and then conjugated to the linker.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The production would need to adhere to Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
PROTAC Axl Degrader 2 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or other susceptible sites.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Coupling Reagents: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
PROTAC Axl Degrader 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of the Axl receptor and its role in various biochemical pathways.
Biology: Employed in cell biology to investigate the effects of Axl degradation on cell proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the Axl receptor, such as breast cancer and lung cancer.
Industry: Utilized in the development of new PROTAC-based therapies and as a model compound for designing other protein degraders.
作用机制
The mechanism of action of PROTAC Axl Degrader 2 involves the recruitment of an E3 ubiquitin ligase to the Axl receptor. This recruitment leads to the ubiquitination of the Axl receptor, marking it for degradation by the proteasome. The degradation of the Axl receptor results in the inhibition of downstream signaling pathways that promote cell proliferation and migration .
相似化合物的比较
Similar Compounds
PROTAC Axl Degrader 1: Another degrader targeting the Axl receptor but with different ligands and linkers.
PROTAC Bcl-xL Degrader: Targets the Bcl-xL protein, involved in apoptosis regulation.
PROTAC BRD4 Degrader: Targets the BRD4 protein, involved in transcription regulation.
Uniqueness
PROTAC Axl Degrader 2 is unique due to its high selectivity and potency for the Axl receptor. Its ability to induce mehuosis (a form of cell death characterized by cytoplasmic vacuolation) sets it apart from other PROTACs .
属性
分子式 |
C38H39N11O4 |
|---|---|
分子量 |
713.8 g/mol |
IUPAC 名称 |
N-[[4-[[5-amino-1-(6-phenylpyridazin-3-yl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanamide |
InChI |
InChI=1S/C38H39N11O4/c39-37-44-38(47-49(37)32-19-17-29(45-46-32)25-8-3-1-4-9-25)42-26-15-13-24(14-16-26)22-41-33(50)12-5-2-6-21-40-30-11-7-10-27-28(30)23-48(36(27)53)31-18-20-34(51)43-35(31)52/h1,3-4,7-11,13-17,19,31,40H,2,5-6,12,18,20-23H2,(H,41,50)(H,43,51,52)(H3,39,42,44,47) |
InChI 键 |
OXOOPNYJFVRNCT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)NCC4=CC=C(C=C4)NC5=NN(C(=N5)N)C6=NN=C(C=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



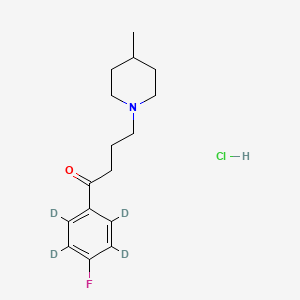

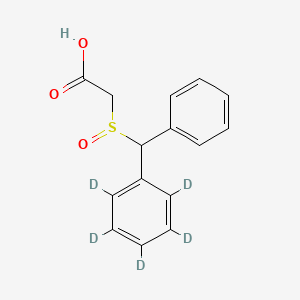
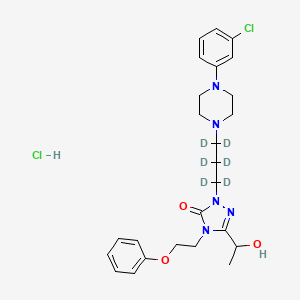


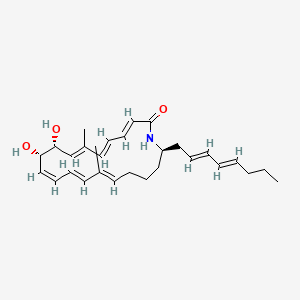
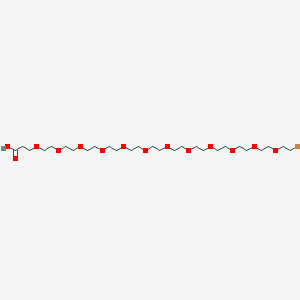
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
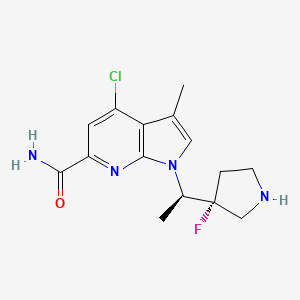
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
